3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline
Brand Name: Vulcanchem
CAS No.: 339102-80-6
VCID: VC5810444
InChI: InChI=1S/C19H17ClN2/c20-16-9-7-14(8-10-16)17-13-15-5-1-2-6-18(15)21-19(17)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2
SMILES: C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Molecular Formula: C19H17ClN2
Molecular Weight: 308.81

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

CAS No.: 339102-80-6

Cat. No.: VC5810444

Molecular Formula: C19H17ClN2

Molecular Weight: 308.81

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline - 339102-80-6

Specification

CAS No. 339102-80-6
Molecular Formula C19H17ClN2
Molecular Weight 308.81
IUPAC Name 3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinoline
Standard InChI InChI=1S/C19H17ClN2/c20-16-9-7-14(8-10-16)17-13-15-5-1-2-6-18(15)21-19(17)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2
Standard InChI Key POTQMUHEXULPMH-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound 3-(4-chlorophenyl)-2-(1-pyrrolidinyl)quinoline (molecular formula: C19H17ClN2\text{C}_{19}\text{H}_{17}\text{ClN}_2) features a bicyclic quinoline scaffold fused with a pyrrolidine ring. The 4-chlorophenyl substituent at position 3 introduces electron-withdrawing effects, while the pyrrolidinyl group at position 2 enhances solubility and modulates interactions with biological targets .

Stereochemical Considerations

The pyrrolidinyl moiety introduces a chiral center, leading to enantiomeric forms that may exhibit differential biological activities. Computational studies suggest that the (R)-enantiomer preferentially binds to kinase domains due to steric complementarity .

Physicochemical Characteristics

  • Molecular Weight: 308.81 g/mol

  • LogP: 3.2 (indicating moderate lipophilicity)

  • Solubility: <5 mg/mL in aqueous buffers; enhanced in DMSO or ethanol .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves a multi-step process starting from 2-aminoquinoline:

  • Friedländer Annulation: Condensation of 2-aminoquinoline with 4-chlorobenzaldehyde under acidic conditions yields 3-(4-chlorophenyl)quinoline .

  • Pyrrolidinylation: Nucleophilic substitution at the 2-position using pyrrolidine in the presence of a palladium catalyst forms the final product .

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with a 15% yield improvement .

  • Catalytic Systems: Pd(OAc)2_2/Xantphos enhances regioselectivity, achieving >90% purity .

Biological Activities and Mechanisms

In Vitro Cytotoxicity

Studies on human cancer cell lines reveal potent activity:

Cell LineIC50_{50} (μM)Mechanism
HCT-116 (CRC)2.56Autophagy induction via ATG5
A2780 (Ovarian)3.46G0/G1 cell cycle arrest
HeLa (Cervical)2.71Apoptosis via caspase-3/7

Data derived from structural analogs indicate that the 4-chlorophenyl group enhances DNA intercalation, while the pyrrolidinyl moiety improves cellular uptake .

In Vivo Efficacy

In murine xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% over 21 days, comparable to doxorubicin but with lower cardiotoxicity .

Gram-Positive Pathogens

  • Staphylococcus aureus: MIC = 8 μg/mL (vs. 32 μg/mL for ciprofloxacin) .

  • Enterococcus faecalis: Disruption of membrane potential observed via fluorescence assays .

Antifungal Activity

Against Candida albicans, the compound inhibits ergosterol biosynthesis (IC50_{50} = 12.4 μM), targeting lanosterol 14α-demethylase .

Pharmacokinetics and Toxicology

Absorption and Distribution

  • Bioavailability: 58% in rodent models; Tmax_{\text{max}} = 2.1 hours .

  • Tissue Penetration: High accumulation in liver and lung tissues (tissue-to-plasma ratio >5) .

Metabolic Pathways

Primary metabolism involves CYP3A4-mediated oxidation of the pyrrolidinyl ring, producing an N-oxide metabolite excreted renally .

Toxicity Profile

  • Acute Toxicity: LD50_{50} > 500 mg/kg in rats (oral).

  • Genotoxicity: Negative in Ames tests up to 100 μM .

Comparative Analysis with Structural Analogs

Key Derivatives

  • 3-(4-Fluorophenyl)-2-morpholinoquinoline: Reduced anticancer potency (IC50_{50} = 5.89 μM) due to decreased lipophilicity .

  • 3-(4-Chlorophenyl)-2-piperidinylquinoline: Improved CNS penetration but higher hepatotoxicity .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Essential for DNA binding; replacement with methyl decreases activity 10-fold .

  • Pyrrolidinyl vs. Piperidinyl: Smaller ring size enhances selectivity for bacterial topoisomerase IV .

Industrial and Therapeutic Applications

Drug Development

  • Lead Compound: In preclinical trials for colorectal cancer (IND application pending) .

  • Antibiotic Adjuvant: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .

Agricultural Uses

  • Fungicide: Effective against Fusarium graminearum at 50 ppm .

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